DL-ALANINE (3,3,3-D3)
Description
The Distinctive Role of Deuterated Compounds in Scientific Inquiry
Deuterium (B1214612) (D), a stable isotope of hydrogen, plays a unique role in this field. Replacing hydrogen with deuterium creates a "deuterated" compound. This substitution is particularly useful for several reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased stability can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect. This effect is a valuable tool for studying reaction mechanisms. medchemexpress.com
Furthermore, deuterated compounds are extensively used as internal standards in quantitative mass spectrometry. clearsynth.comwikipedia.org When analyzing a complex biological sample, such as blood or urine, a known amount of a deuterated version of the target analyte is added to the sample. Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation and analysis, correcting for any loss or variability. clearsynth.com Since the mass spectrometer can differentiate between the analyte and the heavier, deuterated standard, a highly accurate and precise quantification of the analyte can be achieved. wikipedia.org
Specific Context of DL-ALANINE (3,3,3-D3) as a Research Probe
DL-ALANINE (3,3,3-D3) is a deuterated form of the amino acid alanine (B10760859). The "DL" indicates it is a racemic mixture, containing both the D- and L-isomers. The "(3,3,3-D3)" specifies that the three hydrogen atoms on the terminal methyl group (carbon-3) have been replaced by deuterium atoms.
This specific compound serves two primary roles in research:
Internal Standard for Quantification: Its most common application is as an internal standard for the precise measurement of alanine concentrations in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.comescholarship.org For instance, in a study investigating the metabolic response of cucumber plants to nanoparticle exposure, L-alanine-3,3,3-d3 was used as an internal standard to accurately quantify changes in 23 different amino acids, providing robust data on the plant's stress response. escholarship.org
Metabolic Tracer: Alanine is a key player in the glucose-alanine cycle, a critical pathway for transporting nitrogen from tissues like muscle to the liver. medchemexpress.com Introducing DL-ALANINE (3,3,3-D3) allows researchers to trace the metabolic fate of alanine. It's important to note the racemic nature of this compound is significant, as D-alanine (B559566) and L-alanine have different metabolic pathways and biological effects. Studies have shown that ingested D-alanine can influence kidney function and the metabolism of other amino acids, highlighting the need to consider the fate of both isomers when using the DL mixture as a probe. nih.govnih.gov
Physicochemical Properties of DL-ALANINE (3,3,3-D3)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | CD₃CH(NH₂)COOH | isotope.com |
| Molecular Weight | 92.11 g/mol | isotope.comsigmaaldrich.com |
| CAS Number | 53795-94-1 | isotope.com |
| Melting Point | ~289 °C (decomposes) | sigmaaldrich.com |
| Isotopic Purity | ≥98 atom % D | isotope.com |
| Appearance | Solid | sigmaaldrich.com |
Detailed Research Findings Using Deuterated Alanine
| Research Area | Methodology | Key Finding | Reference |
|---|---|---|---|
| Environmental Science / Plant Metabolomics | L-alanine-3,3,3-d3 was used as an internal standard in a HILIC-MS/MS method to quantify amino acids in cucumber plants exposed to nano copper. | The method allowed for sensitive and accurate quantification of 23 underivatized amino acids, revealing metabolic disruptions in the plants due to nanoparticle stress. | escholarship.org |
| Human Metabolism & Kidney Function | Healthy adult volunteers were administered D-alanine daily for 7 days. Plasma and urine amino acid levels were quantified using chromatography. | D-alanine intake significantly increased its own levels in plasma and urine in a dose-dependent manner and was well-tolerated. It also moderately affected the levels of other amino acids like D-serine. | nih.govnih.gov |
Properties
Molecular Weight |
92.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Labeled Alanine Derivatives
Chemical Synthesis Routes for DL-ALANINE (3,3,3-D3)
The introduction of deuterium (B1214612) into the alanine (B10760859) molecule can be achieved through several chemical strategies, primarily involving exchange reactions or reductive processes.
Deuteration through Exchange Reactions with Deuterated Solvents
One of the most direct methods for deuterium incorporation is through hydrogen-deuterium (H/D) exchange reactions. nih.gov This process typically involves exposing alanine or a suitable precursor to a deuterated solvent, such as deuterium oxide (D₂O), often under specific catalytic conditions. researchgate.net The lability of hydrogen atoms, particularly at the α-carbon, can be enhanced by acidic or basic conditions. For instance, heating an amino acid in a solution of K₂CO₃ in D₂O can facilitate H/D exchange. researchgate.net
The efficiency of this exchange can be influenced by several factors, including temperature, pH, and the presence of a catalyst. For example, using a palladium catalyst can significantly accelerate the deuteration process. mdpi.com The choice of solvent system can also play a crucial role; mixtures of D₂O and deuterated methanol (B129727) (MeOD) have been shown to improve deuteration at the β-position.
Table 1: Conditions for H/D Exchange Reactions
| Catalyst/Conditions | Deuterium Source | Key Findings | Reference |
|---|---|---|---|
| K₂CO₃, heat | D₂O | Facilitates H/D exchange in α-aminopyridine derivatives. researchgate.net | researchgate.net |
| Pd/C-Al | D₂O | Enables chemo/regioselective H-D exchange of amino acids. mdpi.com | mdpi.com |
| Acidic or Basic Conditions | D₂O | Promotes H/D exchange at labile hydrogen positions. | |
| D₂O/MeOD mixtures | D₂O/MeOD | Improves deuteration at the β-position by 15% compared to pure D₂O. |
Reductive Deuteration Processes Utilizing Specialized Reagents
Reductive amination is a powerful technique for the synthesis of amino acids, and it can be adapted for deuterium labeling by using a deuterium source during the reduction step. acs.org A common approach involves the reaction of a keto acid precursor, in this case, pyruvate (B1213749), with an ammonia (B1221849) source and a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a frequently used reagent for this purpose. acs.org
The Strecker synthesis, another classic method for amino acid preparation, can also be modified to produce deuterated analogs. By using deuterated reagents in this multi-component reaction, it is possible to synthesize deuterated α-amino acid precursors with good yields and no observed deuterium scrambling. beilstein-journals.org
Multi-Step Synthesis of Deuterated Precursors
In some instances, a multi-step synthetic sequence is necessary to achieve the desired deuteration pattern. This can involve the synthesis of a deuterated precursor molecule which is then converted to the final amino acid. For example, the synthesis of selectively Cβ-deuterated amino acids often requires a multi-step approach starting from selectively deuterated building blocks. nih.gov
Enzymatic Synthesis and Chiral Resolution of Deuterated Alanine Enantiomers
Enzymatic methods offer high selectivity and efficiency for the synthesis of chiral molecules, including deuterated amino acids. researchgate.net These biocatalytic approaches can be used for both the synthesis and the resolution of enantiomers. researchgate.netnih.gov
Chemoenzymatic strategies often employ enzymes to catalyze key steps in a synthetic route. For instance, enzyme-catalyzed reductive amination of deuterated α-keto acids is a common method. researchgate.net Enzymes like alanine dehydrogenase can be used to convert pyruvate to alanine, and by conducting the reaction in a deuterated medium, the deuterium can be incorporated. researchgate.netrsc.org
A notable development is the use of dual-enzyme systems. For example, combining an aminotransferase with a partner protein can catalyze both Cα and Cβ H/D exchange in amino acids. nih.gov Another approach involves dynamic kinetic resolution, where an amino acid amide is converted to a D-amino acid using a D-aminopeptidase in the presence of a racemase, which continuously racemizes the remaining L-amino acid amide. nih.govresearchgate.net This can lead to high yields and optical purity of the desired D-enantiomer. nih.gov For instance, using D-aminopeptidase from Ochrobactrum anthropi in the presence of α-amino-ε-caprolactam racemase can convert L-alanine amide to D-alanine (B559566) with an optical purity of 99.7% enantiomeric excess (ee). nih.gov
Table 2: Enzymatic Methods for Deuterated Alanine Synthesis
| Enzyme(s) | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Alanine Dehydrogenase | Pyruvate | L-Alanine | Can be used in a deuterated medium for isotopic labeling. researchgate.netrsc.org | researchgate.netrsc.org |
| D-aminopeptidase and α-amino-ε-caprolactam racemase | L-alanine amide | D-alanine | Achieved 99.7% enantiomeric excess. nih.gov | nih.gov |
| Aminotransferase (DsaD) and partner protein (DsaE) | Amino Acids | Cα and Cβ deuterated amino acids | Dual-protein system enables selective deuteration at two positions. nih.gov | nih.gov |
Quantitative Assessment of Isotopic Enrichment and Stereochemical Purity for Research Applications
Following the synthesis of DL-ALANINE (3,3,3-D3), it is crucial to accurately determine the isotopic enrichment and stereochemical purity. Various analytical techniques are employed for this purpose.
Isotopic Enrichment Analysis:
Mass Spectrometry (MS): This is a primary tool for determining the extent of deuteration. nih.gov By analyzing the mass-to-charge ratio of the molecule and its fragments, the number and location of deuterium atoms can be quantified. rsc.org Gas chromatography-mass spectrometry (GC-MS) is often used, where the analyte is first derivatized to make it volatile. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful for confirming the position of deuterium incorporation. chemrxiv.org The absence or reduction of a proton signal in the ¹H NMR spectrum at a specific chemical shift indicates successful deuteration. rsc.org
Stereochemical Purity Analysis:
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method to separate and quantify the D- and L-enantiomers of alanine. researchgate.netnih.gov This allows for the determination of the enantiomeric excess (ee).
Derivatization with Chiral Reagents: Another approach involves reacting the amino acid with a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC), to form diastereomers. rsc.org These diastereomers can then be separated and quantified using standard chromatography techniques like LC-MS/MS. rsc.org
The combination of these analytical methods provides a comprehensive characterization of the synthesized DL-ALANINE (3,3,3-D3), ensuring its suitability for research applications where precise isotopic labeling and stereochemical integrity are essential.
Advanced Analytical Techniques Utilizing Dl Alanine 3,3,3 D3
Mass Spectrometry (MS) for Tracer Quantification and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When used in conjunction with stable isotope-labeled compounds like DL-ALANINE (3,3,3-D3), it allows for the differentiation and quantification of labeled versus unlabeled molecules in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Enrichment Measurement
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. acs.org In metabolic research, GC-MS is employed to measure the enrichment of stable isotopes in metabolites like alanine (B10760859). The use of deuterated water (D2O) in studies of protein kinetics, for instance, leads to the incorporation of deuterium (B1214612) into alanine, which can then be quantified by GC-MS. acs.org
A critical aspect of GC-MS analysis is the derivatization of amino acids to make them volatile. acs.org A comparison of different derivatizing agents, such as MtBSTFA and methyl-8, has shown that the choice of derivative can significantly impact the sensitivity and reproducibility of the analysis of alanine and its deuterated isotopologues. acs.org For example, the MtBSTFA derivative has been demonstrated to provide a better linear regression fit and higher sensitivity for alanine and d-alanine (B559566) analysis. acs.org
In a specific application, GC-MS with negative ion chemical ionization has been used to quantify D-alanine as a marker for bacterial peptidoglycan in mammalian tissues. To distinguish bacterial D-alanine from the D-alanine formed by racemization of L-alanine in tissue proteins, samples were hydrolyzed in deuterated hydrochloric acid. This process labels the newly formed D-alanine with deuterium, allowing it to be differentiated from the unlabeled bacterial D-alanine by its increased molecular weight. nih.gov
| Feature | MtBSTFA Derivative | Methyl-8 Derivative |
| Linear Regression Fit | Superior | Less optimal |
| Sensitivity | Higher | Lower |
| Reproducibility | Greater | Lower |
| Column Impact | Minimal | Severe column damage reported |
This table summarizes findings on the suitability of different derivatization agents for the GC-MS analysis of alanine and its deuterated forms. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomic Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics, the comprehensive study of small molecules within a biological system. merckmillipore.com Stable isotope-labeled compounds, including deuterated alanine, are instrumental in both targeted and untargeted metabolomic analyses. merckmillipore.comeurisotop.com They serve as internal standards to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of quantification. scioninstruments.comckisotopes.com
In metabolomic profiling, LC-MS platforms can distinguish between endogenous (unlabeled) metabolites and their isotopically labeled counterparts introduced into the system. plos.org For example, in studies of cellular metabolism, feeding cells with a labeled precursor like ¹³C-glucose allows for the tracing of the label through various metabolic pathways, leading to the production of labeled amino acids and other metabolites. plos.org This approach enables the elucidation of metabolic fluxes and pathway activities.
DL-ALANINE (3,3,3-D3) and other deuterated amino acids are components of standard mixtures used for high-throughput LC/MS or GC-MS metabolomic analysis. sigmaaldrich.com These standards are crucial for quality control and ensuring the reliability of large-scale metabolomics studies. nih.gov For instance, a comprehensive plasma metabolomics dataset from a mouse knockout study utilized a variety of deuterated internal standards, including D3-dl-Alanine, to ensure data quality. nih.gov
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in a sample. ckisotopes.com The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike"), such as DL-ALANINE (3,3,3-D3), to the sample. nih.gov This labeled compound serves as an internal standard. researchgate.net It is assumed that the labeled and unlabeled forms of the compound behave identically during sample preparation and analysis. nih.govresearchgate.net
After allowing the labeled standard to equilibrate with the endogenous analyte in the sample, the mixture is analyzed by mass spectrometry. nih.gov The ratio of the signal from the unlabeled analyte to the labeled standard is measured. Since the amount of the labeled standard added is known, the concentration of the unlabeled analyte in the original sample can be precisely calculated. nih.gov A key advantage of IDMS is that it can compensate for losses during sample preparation and for variations in instrument response, as both the analyte and the internal standard are affected equally. researchgate.net
IDMS has been applied to a wide range of analytical challenges, from determining the bioavailability of organic contaminants in soil to quantifying metabolites in biological fluids. nih.govescholarship.org For instance, the technique has been used to quantify N-acyl alanine methyl esters in bacterial culture extracts, where a deuterated internal standard was synthesized from l-alanine-d3. nih.gov
Quantitative Proteomics via MS with Deuterated Amino Acids
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics. wikipedia.orgnih.govcreative-peptides.com In SILAC, cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) form of an essential amino acid. wikipedia.org
While ¹³C and ¹⁵N-labeled amino acids are now more commonly used in SILAC to avoid chromatographic shifts observed with deuterated labels, early research did utilize deuterium-labeled amino acids like leucine (B10760876). creative-peptides.com The principle remains the same: the "heavy" amino acid is incorporated into all newly synthesized proteins. liverpool.ac.uk When the "light" and "heavy" protein samples are mixed, digested into peptides, and analyzed by MS, the peptides containing the labeled amino acid will appear as pairs of signals separated by a specific mass difference. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples. wikipedia.org
Deuterated amino acids are still valuable in other quantitative proteomics approaches. They can be used as internal standards for the absolute quantification of proteins and for studying protein turnover.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.
Deuterium's Role in Spectral Simplification and Signal Resolution in NMR
The use of deuterium (²H or D) is a cornerstone of modern NMR spectroscopy for several reasons. youtube.comquora.com Deuterium has a nuclear spin of 1, which is different from the spin of 1/2 for a proton (¹H). wikipedia.org This difference in spin properties means that deuterium resonates at a very different frequency from protons in an NMR experiment. quora.com
One of the primary uses of deuterium is in deuterated solvents. When a sample is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃), the strong signal from the solvent's hydrogen atoms is eliminated from the ¹H NMR spectrum, allowing the much weaker signals from the analyte to be clearly observed. researchgate.netstudymind.co.uk
Furthermore, deuterium is used to "lock" the magnetic field of the NMR spectrometer. The instrument monitors the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment, which is crucial for high-resolution measurements. youtube.comstudymind.co.uk
In the context of DL-ALANINE (3,3,3-D3), the deuterium atoms on the methyl group can be directly studied using deuterium NMR (²H NMR). wikipedia.org This technique is particularly informative for investigating the dynamics of molecules in the solid state. aip.orgaip.org Studies on polycrystalline L-alanine-d3 have used deuterium quadrupole echo spectroscopy to examine the motion of the -CD₃ group. aip.orgaip.orgdntb.gov.ua By analyzing the temperature-dependent changes in the NMR line shapes, researchers can determine the rate and mechanism of molecular motions, such as the threefold jumps of the methyl group. aip.orgaip.org
Replacing protons with deuterium in large biomolecules can also simplify ¹H NMR spectra by reducing the relaxation effects that neighboring protons have on each other, leading to sharper signals. quora.com This allows for the study of larger and more complex molecules by NMR. quora.com
| Role | Description | Benefit |
| Solvent | Deuterated solvents are used to dissolve samples for NMR analysis. | Eliminates overwhelming solvent signals in ¹H NMR spectra, allowing for clear observation of analyte signals. researchgate.netstudymind.co.uk |
| Lock Signal | The deuterium signal from the solvent is used to stabilize the spectrometer's magnetic field. | Ensures high accuracy and resolution in NMR measurements, especially for long experiments. youtube.comstudymind.co.uk |
| Probing Dynamics | Deuterium NMR (²H NMR) directly observes the deuterium nuclei. | Provides detailed information on molecular motion and orientation, particularly in solid-state samples. aip.orgaip.org |
| Spectral Simplification | Replacing ¹H with ²H in large molecules reduces proton-proton relaxation. | Results in sharper signals in ¹H NMR spectra, enabling the study of larger biomolecules. quora.com |
This table outlines the significant contributions of deuterium to the field of Nuclear Magnetic Resonance spectroscopy.
Biomolecular NMR Studies Employing D3-Labeled Alanine
The strategic incorporation of deuterium-labeled alanine, specifically with the methyl group deuterated (D3-labeled alanine), has become an invaluable technique in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins and protein complexes. isotope.comnih.govnih.gov This approach helps to simplify complex NMR spectra and overcome the challenges posed by the large size of these macromolecules, which often leads to signal overlap and line broadening. nih.gov
One of the key advantages of using D3-labeled alanine is the significant reduction in spectral complexity. nih.gov In a highly deuterated protein, the introduction of protonated methyl groups from alanine creates specific probes that can be easily observed in ¹H-¹³C correlation spectra. isotope.com This selective labeling strategy, often used in conjunction with labeling of other methyl-containing residues like isoleucine, leucine, and valine (ILV labeling), provides high-quality structural and dynamic information. isotope.com The methyl groups of alanine are particularly useful probes as they are abundant, widely distributed in protein sequences, and their mutations are often well-tolerated. nih.govnih.gov
Furthermore, the use of D3-labeled alanine is compatible with methyl-transverse relaxation optimized spectroscopy (methyl-TROSY), a powerful NMR technique that enhances sensitivity and resolution for large biomolecules. nih.gov This combination allows for the study of protein complexes with molecular weights well over 100 kDa, and in some cases, approaching 1 MDa. isotope.comnih.gov For instance, studies on the 306 kDa fragment of the eukaryotic AAA-ATPase p97 in complex with its adaptor proteins have successfully utilized ¹³CH₃-labeled alanine to probe protein-protein interactions. nih.gov
The synthesis and incorporation of L-alanine-3-¹³C,2-²H into proteins provides another sophisticated labeling scheme for detailed NMR analysis. nih.govisotope.com This specific labeling pattern allows for the application of advanced NMR experiments to elucidate the structure and dynamics of large and complex protein systems. ukisotope.com
Table 1: Applications of D3-Labeled Alanine in Biomolecular NMR
| Application | Technique | Key Findings |
| Protein Structure & Dynamics | Selective Methyl Labeling, Methyl-TROSY | Simplifies spectra of large proteins, enabling the study of high-molecular-weight complexes. isotope.comnih.gov |
| Protein-Protein Interactions | ¹³CH₃-Ala Labeling in Deuterated Background | Allows for the mapping of interaction surfaces and characterization of binding events. nih.gov |
| Membrane Protein Structure | Site-Specific Infrared Dichroism with C-deuterated Alanine | Provides information on the tilt and rotational orientation of transmembrane helices. nih.gov |
| Antimicrobial Peptide Action | Alanine Scan with Deuterated Ala-d3 | Elucidates the mechanism of action by assessing the functional role of each amino acid residue. nih.gov |
Hyperpolarized NMR Techniques for Metabolic Flux Analysis
Hyperpolarized Nuclear Magnetic Resonance (NMR) has emerged as a transformative technology for real-time metabolic imaging and flux analysis, offering sensitivity enhancements of several orders of magnitude. nih.govmdpi.com The use of deuterated substrates, including DL-ALANINE (3,3,3-D3) and its derivatives, plays a crucial role in these techniques by prolonging the spin-lattice relaxation time (T1), which is a key limiting factor for the lifetime of the hyperpolarized signal. escholarship.org
Hyperpolarization, often achieved through dissolution dynamic nuclear polarization (d-DNP), dramatically increases the polarization of nuclear spins (like ¹³C) in a substrate before it is introduced into a biological system. nih.govmdpi.com By replacing protons with deuterium atoms, the relaxation-inducing dipolar interactions are significantly reduced, leading to longer T1 values. escholarship.org For example, deuteration of [1-¹³C]alanine at the C2 position resulted in a significant increase in its T1 at 3T, from 32 seconds to 42 seconds in vivo. escholarship.org This extended signal lifetime allows for a longer observation window to track the metabolic fate of the hyperpolarized probe.
A notable application involves the use of hyperpolarized ¹³CD₃-pyruvate to study the kinetics of alanine transaminase (ALT), a key enzyme in amino acid metabolism and a biomarker for liver disease. nih.gov In these experiments, the hyperpolarized ¹³C-labeled pyruvate (B1213749) is converted to alanine, and the deuteration provides advantages for both direct ¹³C detection and indirect detection through protons introduced by enzyme-catalyzed H-D exchange. nih.gov This approach has provided detailed mechanistic insights into the action of ALT on a timescale of seconds. nih.gov
Furthermore, the development of methods for the late-stage deuteration of ¹³C-enriched amino acids has expanded the library of available hyperpolarized probes. escholarship.org This allows for the investigation of a wider range of metabolic pathways. The combination of hyperpolarization with deuterated substrates enables sensitive and dynamic measurements of metabolic fluxes, providing valuable information for understanding disease states and monitoring therapeutic responses. escholarship.org
Table 2: Hyperpolarized NMR Studies with Deuterated Alanine Analogs
| Hyperpolarized Substrate | Analytical Focus | Key Findings |
| [1-¹³C,2-²H]alanine | In vitro enzyme assay with Alanine Transaminase (ALT) | Revealed a significant kinetic isotope effect, with the rate of pyruvate formation being 2.42-fold lower compared to the non-deuterated analog. escholarship.org |
| ¹³C₃D₃-pyruvic acid | Mechanistic studies of Alanine Transaminase (ALT) | Provided information on the mechanistic details of transaminase action, including the presence of an off-pathway enamine intermediate. nih.gov |
| N-unprotected α-amino acid ethyl propionate (B1217596) ester of alanine | Biocompatible hyperpolarized probe development | Achieved high ¹³C polarization levels in water, demonstrating feasibility for in vivo applications. rsc.org |
Electron Spin Resonance (ESR) Spectroscopy in Radical Detection and Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. annualreviews.org Alanine has been widely adopted as a dosimeter for ionizing radiation, where the amount of stable free radicals generated in the crystalline amino acid is proportional to the absorbed radiation dose. lmaleidykla.lte-roj.org The use of deuterated alanine, such as DL-ALANINE (3,3,3-D3), provides a powerful tool for elucidating the structure and reaction mechanisms of these radiation-induced radicals. nih.govresearchgate.net
When alanine is exposed to ionizing radiation, several radical species can be formed. acs.orgresearchmap.jp By selectively replacing protons with deuterium atoms at specific positions in the alanine molecule, the hyperfine structure of the ESR spectrum is altered. This isotopic substitution helps in the unambiguous assignment of the observed spectral lines to specific radical structures. nih.gov For instance, studies on irradiated L-alanine-3,3,3-d3 have been instrumental in understanding the pathways of radical formation and subsequent hydrogen exchange reactions. researchgate.net
Spin-trapping is another ESR technique that benefits from the use of deuterated compounds. nih.gov In this method, short-lived radicals react with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by ESR. By using deuterated alanine, the structure of the trapped radicals can be conclusively identified based on the specific hyperfine coupling constants of the resulting nitroxide adducts. nih.gov
The application of ESR dosimetry with alanine is particularly relevant in radiotherapy and other radiation processing applications due to the tissue-equivalence of alanine and the wide dose range that can be measured. e-roj.org The stability of the alanine radical allows for reliable and repeatable measurements.
Table 3: ESR/EPR Studies Involving Deuterated Alanine
| Study Focus | Key Technique | Findings |
| Radical Structure Verification | Spin-trapping with deuterated alanines | Conclusively verified the structures of trapped radicals and assigned hyperfine coupling constants. nih.gov |
| Radical Reaction Mechanisms | ESR of irradiated L-alanine-3,3,3-d3 | Investigated hydrogen exchange reactions and proposed new pathways for radical production. researchgate.net |
| Radiation Dosimetry | ESR/Alanine Spectroscopy | Established alanine as a reliable dosimeter for high-energy radiation beams in radiotherapy. e-roj.org |
| Radical Identification | EPR and ENDOR of irradiated single crystals | Identified multiple radical species and determined their hyperfine coupling tensors. acs.org |
Integration of Multi-Omics Data with Stable Isotope Tracing Strategies
The integration of data from multiple "omics" platforms, such as metabolomics and proteomics, with stable isotope tracing provides a comprehensive understanding of cellular metabolism and its regulation. acs.orgeurisotop.com DL-ALANINE (3,3,3-D3) and other stable isotope-labeled amino acids are essential tools in these strategies, enabling the tracking of metabolic pathways and the quantification of metabolic fluxes. eurisotop.combuchem.com
In metabolomics, stable isotope tracers allow researchers to move beyond static snapshots of metabolite concentrations and instead map the dynamic flow of molecules through biochemical networks. eurisotop.com By introducing a labeled precursor like deuterated alanine into a biological system, the label is incorporated into downstream metabolites. Mass spectrometry or NMR can then be used to detect the labeled products, revealing the activity of specific metabolic pathways. eurisotop.com This approach is critical for distinguishing between increased production and decreased consumption of a metabolite, which can have vastly different biological interpretations. eurisotop.com
For example, in cancer research, tracing the fate of ¹³C-labeled glucose has shown that a significant portion of the alanine pool in certain breast cancer cell lines becomes labeled, indicating active glycolysis and subsequent conversion of pyruvate to alanine. acs.org The use of internal standards, which can include deuterated amino acids like DL-ALANINE (3,3,3-D3), is crucial for accurate quantification in these mass spectrometry-based analyses. google.com
Combining metabolomics with proteomics, a field known as proteometabolomics, offers a more holistic view of cellular function. acs.org Chemical derivatization techniques, such as labeling with isobaric tags, can be used to simultaneously analyze both metabolites and peptides from the same sample. acs.org This integrated approach allows for the correlation of changes in protein expression with alterations in metabolic fluxes, providing deeper insights into the mechanisms of disease and the effects of therapeutic interventions. acs.orgresearchgate.net
The use of stable isotope tracing is not limited to cell culture models. These techniques are also applied in preclinical and clinical research to study metabolism in whole organisms, assess drug responses, and identify potential biomarkers. otsuka.co.jp
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing Alanine (B10760859) Metabolism in Complex Biological Systems
The use of DL-Alanine (3,3,3-D3) enables researchers to follow the fate of alanine in vivo, elucidating its role in a network of interconnected metabolic pathways. nih.gov This is crucial for understanding how organisms adapt to different physiological states, such as fasting or exercise. mdpi.comnih.gov
Alanine metabolism comprises both catabolic (breakdown) and anabolic (synthesis) pathways that are central to cellular energy and nitrogen balance. lumenlearning.com
Anabolism (Synthesis): The primary anabolic route for alanine is through the transamination of pyruvate (B1213749). wikipedia.orgcaymanchem.com This reaction is catalyzed by the enzyme alanine aminotransferase (ALT), which transfers an amino group from glutamate (B1630785) to pyruvate, forming alanine and α-ketoglutarate. creative-proteomics.com Pyruvate itself is a key product of glycolysis. wikipedia.org Therefore, alanine synthesis is intrinsically linked to carbohydrate metabolism. All amino acids can be synthesized from intermediates of key catabolic pathways like glycolysis and the citric acid cycle. wikipedia.org
Catabolism (Breakdown): The catabolism of alanine is essentially the reverse of its synthesis. creative-proteomics.com Alanine is converted back to pyruvate through transamination, a reaction also catalyzed by ALT. nih.govcreative-proteomics.com The resulting pyruvate can then enter the citric acid cycle for energy production (in the form of ATP) or serve as a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.govcreative-proteomics.com The first stage in the breakdown of most amino acids is the removal of their α-amino group, which occurs primarily through transamination and oxidative deamination. nih.gov
By introducing DL-Alanine (3,3,3-D3) into a system, researchers can track the appearance of the deuterium-labeled methyl group in pyruvate and subsequent metabolites, providing a direct measure of the rate of alanine catabolism. Conversely, by providing a labeled precursor like deuterated glucose, the rate of synthesis (anabolism) of deuterated alanine can be quantified.
Table 1: Key Reactions in Alanine Metabolism
| Pathway | Reaction | Key Enzyme | Substrates | Products | Metabolic Link |
|---|---|---|---|---|---|
| Anabolism | Transamination | Alanine Aminotransferase (ALT) | Pyruvate, Glutamate | Alanine, α-Ketoglutarate | Links glycolysis to amino acid synthesis. wikipedia.orgcreative-proteomics.com |
| Catabolism | Transamination | Alanine Aminotransferase (ALT) | Alanine, α-Ketoglutarate | Pyruvate, Glutamate | Feeds into the citric acid cycle and gluconeogenesis. nih.govcreative-proteomics.com |
| Catabolism | Gluconeogenesis | Various | Pyruvate (from Alanine) | Glucose | Synthesizes glucose for energy homeostasis. creative-proteomics.com |
The glucose-alanine cycle is a critical inter-organ metabolic loop that transports nitrogen from peripheral tissues, primarily skeletal muscle, to the liver. creative-proteomics.com DL-Alanine (3,3,3-D3) is an invaluable tracer for studying the kinetics of this cycle.
The cycle operates as follows:
In Muscle: During periods of fasting or exercise, muscle proteins are broken down into amino acids. The amino groups from these amino acids are transferred to pyruvate (derived from glycolysis) to form alanine, a process catalyzed by alanine aminotransferase (ALT). mdpi.comcreative-proteomics.com
Transport: Alanine is then released from the muscle into the bloodstream and transported to the liver. creative-proteomics.com
In Liver: The liver takes up the alanine. Here, ALT transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and generating glutamate. creative-proteomics.com The pyruvate is used as a substrate for gluconeogenesis to produce new glucose. caymanchem.com The nitrogen from the amino group is ultimately incorporated into urea (B33335) and excreted.
Transport: The newly synthesized glucose is released by the liver into the bloodstream, where it can be taken up by the muscles to be used for energy, thus completing the cycle. creative-proteomics.com
By administering DL-Alanine (3,3,3-D3) and monitoring the appearance of deuterated glucose in the blood, researchers can directly quantify the rate of hepatic gluconeogenesis from alanine. nih.gov This provides crucial insights into how the body maintains glucose homeostasis during catabolic states. jci.org Studies in septic shock models have shown that elevated plasma alanine can indicate an impairment of the glucose-alanine cycle, reflecting a reduced capacity of the liver to convert alanine to glucose. frontiersin.org
Alanine is a major vehicle for the transport of nitrogen and carbon between organs, a role that can be precisely quantified using DL-Alanine (3,3,3-D3). nih.govnih.gov The primary organs involved in this exchange are the muscles, liver, and gut. nih.gov
Muscle: As described in the glucose-alanine cycle, skeletal muscle is a major site of alanine synthesis and release, especially during protein catabolism. mdpi.comcreative-proteomics.com
Liver: The liver is the primary site of alanine uptake from the circulation, using it for gluconeogenesis and ureagenesis. frontiersin.orgnih.gov
Gut: The gut also participates in this exchange. Studies have shown that the gut releases alanine into the portal vein, which transports it directly to the liver. nih.gov
Blood Cells: Research has demonstrated that blood cells, likely erythrocytes, contribute significantly to the inter-organ transport of amino acids, including alanine. nih.gov Studies measuring amino acid concentrations in whole blood versus plasma have found that a substantial portion of alanine's transport from the leg and gut to the liver occurs via blood cells. nih.gov
Using isotopic tracers like DL-Alanine (3,3,3-D3) allows for the calculation of net tissue exchange rates by measuring arteriovenous differences in labeled and unlabeled alanine concentrations across specific organs. nih.govnih.gov
Assessment of Amino Acid Turnover and Interconversion Kinetics
The use of stable isotope tracers is a cornerstone for the in vivo assessment of protein and amino acid kinetics, providing quantitative estimates of synthesis, breakdown, and turnover rates. nih.gove-acnm.org These non-radioactive 'heavy' isotopes are naturally present at low levels in the body and can be safely administered to track metabolic processes. nih.gov Deuterated amino acids are frequently used for this purpose. acs.org One approach involves administering heavy water (D₂O), which leads to the exchange of hydrogen atoms for deuterium (B1214612) on various substrates, including the non-essential amino acid alanine. nih.gov By measuring the incorporation of deuterium into protein-bound alanine, researchers can calculate rates of muscle protein synthesis using a precursor-product model. nih.gov
Stable isotopes are also invaluable for measuring the interconversion rates between different metabolites. annualreviews.org For instance, by simultaneously infusing a 15N-labeled amino acid like leucine (B10760876) along with a labeled form of alanine, it is possible to quantify the rate at which nitrogen from leucine is transferred to form alanine. annualreviews.org The transamination of alanine to pyruvate, a central reaction in its metabolism, involves the removal of the α-hydrogen. caltech.edu The kinetics of this and other transformations can be precisely studied using deuterium-labeled alanine, as the substitution of hydrogen with deuterium can alter reaction rates, an effect that provides insight into the underlying biochemical mechanisms. caltech.edu
Studies on Isotope Effects in Enzymatic Reactions and Biochemical Transformations
The substitution of an atom with one of its heavier isotopes can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Measuring the KIE is a fundamental tool for elucidating enzymatic reaction mechanisms. The use of deuterated alanine, such as DL-ALANINE (3,3,3-D3), has been instrumental in probing the mechanisms of several key enzymes. nih.govnih.govnih.gov
Research on alanine racemase , an enzyme that interconverts L- and D-alanine (B559566), has utilized deuterated alanine to understand its catalytic mechanism. nih.govnih.gov Studies have reported that using Cα-deuterated alanine results in KIEs of approximately 1.3 on the catalytic rate (kcat) and catalytic efficiency (kcat/KM). nih.govnih.gov When a perdeuterated ("heavy") enzyme was used in conjunction with the deuterated substrate, the KIE increased significantly to around 3. nih.govnih.gov This synergistic effect, where the combined KIE is greater than the product of the individual effects, points to coupled motion between the enzyme's structure and the proton transfer event in the reaction's rate-limiting step. nih.govnih.gov Further studies established intrinsic primary KIEs for the Cα-hydron abstraction step as 1.57 in the D to L direction and 1.66 in the L to D direction. scispace.com These kinetic data strongly support a stepwise reaction mechanism that proceeds through a carbanionic intermediate. rsc.org
In the study of tryptophan 2-monooxygenase (TMO) , an L-amino acid oxidase, the oxidation of L-alanine was investigated using deuterated substrate. nih.gov A large, pH-independent primary deuterium KIE with an average value of 6.0 was observed. nih.gov This magnitude is consistent with the irreversible cleavage of the C-H bond being the rate-limiting step and provides evidence for a hydride transfer mechanism for this enzyme. nih.gov
For D-amino acid oxidase (DAAO) , a primary substrate isotope effect was measured on the enzyme reduction rate using [2-D]D-alanine. d-nb.info The KIE was found to be pH-dependent, with a value of 9.1 at low pH and 2.3 at high pH. d-nb.info
| Enzyme | Substrate | Observed KIE | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Alanine Racemase | Cα-deuterated Alanine | ~1.3 (on kcat and kcat/KM) | Supports stepwise proton transfer. | nih.govnih.gov |
| Alanine Racemase (Perdeuterated) | Cα-deuterated Alanine | ~3.0 (on kcat/KM) | Indicates coupled motion between the enzyme and proton transfer. | nih.govnih.gov |
| Tryptophan 2-Monooxygenase | Deuterated L-Alanine | ~6.0 | Consistent with irreversible C-H bond cleavage in a hydride transfer mechanism. | nih.gov |
| D-Amino Acid Oxidase | [2-D]D-Alanine | 9.1 (at low pH), 2.3 (at high pH) | Demonstrates a pH-dependent rate-limiting step involving C-H bond cleavage. | d-nb.info |
Metabolomics Research Utilizing Deuterated Alanine as an Internal Standard
In the field of metabolomics, accurate quantification of small molecules in complex biological matrices is essential. sigmaaldrich.com Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a primary analytical platform for this purpose. sigmaaldrich.com However, these methods can be subject to analytical variability, including matrix effects like ion suppression, which can compromise accuracy. sigmaaldrich.comnih.gov To correct for these variations, internal standards are widely used. wvu.edu
Stable isotope-labeled compounds are considered the gold standard for internal standards in MS-based analysis. sigmaaldrich.comwvu.edu Deuterated analogues, such as DL-ALANINE (3,3,3-D3), are particularly effective because their chemical and physical properties (e.g., polarity, ionization efficiency) are nearly identical to their endogenous, non-labeled counterparts. wvu.edu This ensures that the standard and the analyte behave similarly during sample extraction, derivatization, and chromatographic separation, yet they are easily distinguished by their mass difference in the mass spectrometer. shimadzu.comoup.com
DL-ALANINE (3,3,3-D3) and other deuterated alanines are routinely used as internal standards for the precise quantification of alanine in diverse biological samples, including plasma, serum, and cell extracts. shimadzu.comisotope.comvulcanchem.com The standard procedure involves adding a known quantity of the deuterated alanine to the sample prior to analysis. The concentration of the endogenous alanine is then determined by calculating the ratio of the MS signal intensity of the analyte to that of the known amount of the internal standard. shimadzu.com This ratiometric approach effectively normalizes for sample-to-sample variability and enhances the accuracy, precision, and reliability of the quantification. wvu.edu
| Application Area | Technique | Purpose | Reference |
|---|---|---|---|
| Quantitative analysis in plasma | LC-MS | To correct for matrix effects and improve accuracy in clinical diagnostic assays. | shimadzu.com |
| Metabolic studies | GC-MS, LC-MS | To enable accurate quantification of alanine in metabolic pathway analysis. | vulcanchem.com |
| General metabolomics | MS-based platforms | To overcome ion suppression, signal drift, and other analytical variations. | sigmaaldrich.com |
| Protein quantification (via amino acid analysis) | LC-MS | To account for matrix suppression effects during absolute quantification of amino acids post-hydrolysis. | nih.govresearchgate.net |
Role in Protein Dynamics and Proteomics Research
Measurement of Protein Synthesis Rates through Deuterium (B1214612) Incorporation
The administration of deuterium-labeled compounds, such as DL-Alanine-d3 or heavy water (D₂O), is a well-established method for measuring the rate of protein synthesis in vivo. nih.govresearchgate.net The underlying principle involves the incorporation of deuterium into non-essential amino acids like alanine (B10760859), which are then used as building blocks for new proteins. nih.govresearchgate.net By tracking the rate at which deuterated alanine is incorporated into proteins, scientists can calculate the fractional synthesis rate (FSR) of specific proteins or entire protein pools. metsol.comnih.gov
This technique has been validated in both animal models and humans, proving to be a reliable and convenient method for studying protein synthesis, including that of proteins with slow turnover rates. nih.govnih.govphysiology.org Studies have shown that after administration, deuterium from D₂O rapidly equilibrates with body water and labels plasma-free alanine within minutes. nih.govmetsol.comphysiology.org This labeled alanine is then available for protein synthesis in various tissues, including muscle, liver, and heart. nih.govphysiology.org The enrichment of deuterated alanine in tissue proteins is measured over time using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS). metsol.comresearchgate.net
Key Research Findings:
Administration of D₂O leads to the rapid and stable labeling of free alanine in the body, which serves as a precursor for protein synthesis. nih.govphysiology.org
The rate of incorporation of deuterated alanine into proteins provides a direct measure of the protein synthesis rate. nih.govnih.gov
This method is applicable to a wide range of proteins, including those with very slow turnover rates. nih.govnih.govphysiology.org
Analysis of Protein Degradation Pathways and Turnover Rates
In addition to synthesis, understanding protein degradation is crucial for a complete picture of protein turnover. DL-Alanine-d3 and other deuterated tracers are also instrumental in this area. nih.gov A common approach involves a pulse-chase experiment where the system is first "pulsed" with the labeled amino acid, allowing it to be incorporated into proteins. Then, the labeled amino acid is replaced with an unlabeled version (the "chase"), and the rate of disappearance of the deuterated alanine from the protein is monitored over time. nih.gov
This rate of disappearance, calculated using an exponential decay model, directly reflects the fractional breakdown rate (FBR) of the protein. nih.gov This method allows for the determination of degradation rates of individual proteins, providing a more detailed understanding of protein homeostasis than methods that only measure synthesis. nih.gov The combination of synthesis and degradation rate measurements offers a comprehensive view of protein turnover, which is the dynamic balance between these two processes. nih.gov
Table 1: Methods for Analyzing Protein Turnover
| Method | Principle | Information Gained |
|---|---|---|
| Deuterium Incorporation | Measures the rate of incorporation of labeled alanine into proteins. | Protein Synthesis Rate (FSR) |
| Pulse-Chase with Deuterated Alanine | Measures the rate of disappearance of labeled alanine from proteins. | Protein Degradation Rate (FBR) |
Investigating the Influence of Deuteration on Protein Structure and Stability
While often considered non-perturbing, the substitution of hydrogen with deuterium can have subtle but measurable effects on protein structure and stability. nih.gov Research has shown that deuteration of non-exchangeable hydrogens can lead to complex changes in a protein's global thermal stability, hydrophobicity, and local flexibility. nih.gov
For instance, studies using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and differential scanning calorimetry have demonstrated that deuteration can result in small changes to a protein's melting temperature. nih.gov Furthermore, NMR dynamics studies have revealed that deuteration can alter the motional amplitudes of methyl groups within a protein, indicating changes in local dynamics. nih.gov The impact of deuteration appears to be protein-specific, with some proteins showing increased rigidity while others exhibit increased flexibility in certain regions. nih.gov It is generally accepted that solvation in D₂O tends to have a stabilizing effect on proteins. nih.govnih.gov
Studies on Protein-Protein Interactions and Complexes using Deuterated Probes
Understanding how proteins interact with each other is fundamental to unraveling cellular processes. thermofisher.com Deuterated probes, in conjunction with techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS), are invaluable for mapping protein-protein interaction interfaces and studying the conformational dynamics of protein complexes. nih.govua.edu
In HDX-MS, a protein or protein complex is exposed to a buffer containing D₂O. nih.gov The rate at which backbone amide hydrogens exchange with deuterium is dependent on their solvent accessibility and involvement in hydrogen bonding. ua.edu Regions of a protein that are part of a binding interface will be protected from exchange, resulting in lower deuterium incorporation compared to the unbound state. nih.gov By analyzing the mass shift of peptide fragments, researchers can identify the specific regions involved in the interaction. nih.gov Deuterated crosslinkers can also be used with mass spectrometry to identify interacting proteins and help pinpoint the binding interface. thermofisher.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| DL-ALANINE (3,3,3-D3) |
| Alanine |
| Deuterium oxide |
| Leucine (B10760876) |
| Arginine |
| Lysine |
| Pyruvate (B1213749) |
| Glyceraldehyde-3-phosphate |
| Fibronectin |
Investigations in Radiation Chemistry and Alanine Dosimetry
Mechanisms of Radiation-Induced Radical Formation in Alanine (B10760859) Crystals
The interaction of ionizing radiation with crystalline alanine initiates a cascade of events leading to the formation of stable and transient radical species. These radicals are the basis for the application of alanine in dosimetry. Upon irradiation at room temperature, several radical species are formed. acs.orgacs.org The primary radicals are often denoted as R1, R2, and R3. acs.orgresearchgate.net
The most well-known and stable radical at room temperature is R1, which results from the deamination of a protonated alanine anion radical. acs.org This species, •CH(CH3)COOH, is a key contributor to the Electron Spin Resonance (ESR) signal used in dosimetry. acs.org Another significant radical is R2, identified as H₃N⁺C•(CH₃)COO⁻, formed through a net hydrogen abstraction from the alpha-carbon position. acs.orgacs.org A third, minor radical, R3, is proposed to be H₂NC•(CH₃)COOH. acs.org The relative proportions of these radicals can vary depending on factors like the type and energy of the radiation, as well as the temperature during and after irradiation. researchgate.net For instance, after room temperature irradiation, the composite EPR spectrum is estimated to consist of approximately 55% R1, 35% R2, and 5-10% R3. acs.orgresearchgate.net
Table 1: Primary Radiation-Induced Radicals in Alanine
| Radical ID | Chemical Structure | Formation Mechanism | Relative Abundance (Room Temp) |
|---|---|---|---|
| R1 | •CH(CH₃)COOH | Deamination of protonated anion radical acs.org | ~55% acs.orgresearchgate.net |
| R2 | H₃N⁺C•(CH₃)COO⁻ | H-abstraction from Cα position acs.org | ~35% acs.org |
| R3 | H₂NC•(CH₃)COOH | N-deprotonated and carboxyl-protonated R2 acs.org | ~5-10% acs.orgresearchgate.net |
Application of Deuterated Alanine in Electron Spin Resonance (ESR) Dosimetry
Alanine dosimetry, which utilizes Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy, is a well-established method for measuring absorbed radiation doses, particularly in high-dose applications like radiation sterilization. diva-portal.orgnist.gov The technique relies on the quantitative relationship between the intensity of the ESR signal from the radiation-induced stable free radicals and the absorbed dose. nist.gov The use of polycrystalline alanine, often mixed with a binder to form dosimeters of various shapes, is common. diva-portal.org
The sensitivity of ESR/alanine dosimetry has improved with modern spectrometers, extending its application to the lower dose ranges relevant for radiation therapy. diva-portal.org However, achieving the high precision required for clinical applications at low doses remains a challenge due to the inherent sensitivity limitations of alanine. diva-portal.orgacs.org
To enhance the sensitivity of the technique, researchers have investigated the use of deuterated alanine analogs, such as DL-alanine-3,3,3-d3. The substitution of hydrogen with deuterium (B1214612) can lead to an improvement in the signal-to-noise ratio of the ESR signal. diva-portal.org This is because deuterium has a smaller magnetic moment than hydrogen, resulting in narrower ESR lines and thus a higher signal amplitude for a given number of radicals. This increased sensitivity is crucial for applications requiring high spatial resolution and precision at low doses. diva-portal.org
Table 2: Key Aspects of Alanine ESR Dosimetry
| Feature | Description |
|---|---|
| Principle | Measurement of stable free radicals produced by ionizing radiation. nist.gov |
| Technique | Electron Spin Resonance (ESR)/Electron Paramagnetic Resonance (EPR) spectroscopy. nist.gov |
| Dosimeter Forms | Polycrystalline powder, pellets, films, rods, and gels. diva-portal.org |
| Challenge | Limited sensitivity for low-dose clinical applications. diva-portal.orgacs.org |
| Enhancement | Use of deuterated alanine to improve signal-to-noise ratio. diva-portal.org |
Influence of Deuterium Substitution on Radical Stability and EPR Spectra
The substitution of hydrogen atoms with deuterium in the alanine molecule, specifically in the methyl group to form DL-alanine-3,3,3-d3, has a discernible impact on the properties of the radiation-induced radicals and their corresponding EPR spectra. The primary effect of deuterium substitution is the narrowing of the EPR spectral lines. diva-portal.org This phenomenon arises from the smaller magnetic moment of deuterium compared to protium (B1232500) (¹H), which reduces the hyperfine splitting interactions that broaden the spectral lines.
In studies involving γ-irradiated polycrystalline DL-alanine, hydrogen-deuterium exchange reactions have been observed. nih.gov For instance, after the formation of deamination radicals, exchange reactions can occur between the radicals and surrounding undamaged molecules. nih.gov One such reaction involves the exchange between the hydrogens of the C-2 carbon of the radicals and the methyl group hydrogens of neighboring molecules. nih.gov
When L-alanine-3,3,3-d3 is irradiated, a spectral change from •CHCD₃COOH to •CDCD₃COOH due to a hydrogen exchange reaction has been directly observed. colab.ws This indicates that the radical site can migrate within the molecule or between molecules. The stability of the different radical species is also influenced by their environment and temperature. For example, upon thermal annealing, the R1 radical resonance tends to disappear faster than that of the R2 and R3 radicals. acs.org The use of deuterated alanine simplifies complex EPR spectra, aiding in the identification and characterization of the different radical species present. acs.org
Table 3: Effects of Deuterium Substitution in Alanine
| Parameter | Influence of Deuterium Substitution (e.g., in DL-alanine-3,3,3-d3) |
|---|---|
| EPR Linewidth | Narrower lines due to smaller deuterium magnetic moment. diva-portal.org |
| Radical Reactions | Facilitates the study of hydrogen-deuterium exchange reactions. nih.gov |
| Spectral Analysis | Simplifies complex spectra, aiding in radical identification. acs.org |
| Radical Transformation | Allows direct observation of radical conversion, e.g., •CHCD₃COOH to •CDCD₃COOH. colab.ws |
Theoretical Modeling of Radiation Damage and Radical Interconversions
Theoretical modeling plays a crucial role in understanding the fundamental processes of radiation damage and subsequent radical formation and interconversion in alanine. Density-functional theory (DFT) has been employed to investigate the structures and properties of the primary radiation-induced radicals (R1, R2, and R3) in L-alanine. acs.org These calculations have helped to determine the relative stabilities of different conformers of these radicals and have shown that structures with intramolecular hydrogen bonding are more stable. acs.org The computed hyperfine coupling constants from DFT calculations are in good agreement with experimental data from EPR, ENDOR (Electron-Nuclear Double Resonance), and EIE (ENDOR-induced EPR) studies. acs.org
Monte Carlo simulations, using codes like FLUKA and MCNP, are utilized to calculate the absorbed dose and the composition of secondary particles in various radiation fields, which is essential for accurate dosimetry. nih.gov These simulations are often coupled with models, such as the Hansen & Olsen alanine response model, to calculate the relative effectiveness (RE) of the detector, which relates the absorbed dose to the detector's response for different particle types and energies. nih.gov
Theoretical models also help to elucidate the mechanisms of radical interconversion. For example, it has been suggested that the R2 radical is formed through the protonation of a deprotonated cationic species. researchmap.jp Furthermore, models can describe the kinetics of free radical formation and recombination, which contribute to the evolution of the ESR signal in the period following irradiation. These theoretical approaches, validated by experimental results, provide a comprehensive understanding of the response of alanine dosimeters to ionizing radiation. nih.gov
Theoretical and Computational Approaches in Deuterated Alanine Studies
Molecular Dynamics Simulations of Deuterated Alanine (B10760859) in Various Environments
MD simulations have been employed to study the conformational profile of alanine-containing peptides in various solvents, including water, chloroform, methanol (B129727), and dimethyl sulfoxide. nih.govresearchgate.net These studies reveal that the peptide's conformational preferences are a delicate balance between intramolecular interactions and intermolecular interactions with the solvent. nih.govresearchgate.net For instance, certain conformations like the C7eq are sampled almost exclusively in non-polar solvents like chloroform, while others such as the polyproline II (PII) and α-helix (αR) conformations are more prevalent in other environments. nih.gov By simulating DL-Alanine (3,3,3-D3), researchers can parse the specific influence of the deuterated methyl group on these conformational equilibria and the surrounding solvent structure.
In the context of larger biological systems, MD simulations have investigated deuterated alanine residues within transmembrane polypeptides. nih.gov These simulations, consistent with 2H NMR experimental data, show that alanine side chains undergo rapid, axially symmetric reorientation. nih.gov The simulations provide insight into how interactions at the bilayer surface can constrain the peptide's rotation while allowing for significant changes in helix tilt, a key aspect of membrane protein function. nih.gov By using a deuterated analog in the simulation, the specific dynamics of the methyl group can be tracked and correlated with experimental NMR results. nih.gov
The table below summarizes key findings from MD simulations on alanine-related systems in different environments.
| System | Environment | Simulation Focus | Key Findings |
| Alanine Dipeptide | Various Solvents (Chloroform, Water, etc.) | Solvent effects on conformational preferences. nih.govresearchgate.net | Identified four major conformations (C7eq, C5, PII, αR) with populations dependent on the solvent environment. nih.gov |
| Transmembrane Polypeptide (with deuterated alanine) | Lipid Bilayer (POPC) | Orientation and motion of the peptide helix. nih.gov | Revealed fast, axially symmetric reorientation of alanine side chains, consistent with 2H NMR data. nih.gov |
| Alanine Dipeptide | Explicit Water | Conformational free energy landscapes. nih.gov | DBMD simulations identified five distinct low-energy conformational states, including β-sheet, polyproline II (PII), and α-helical conformations. nih.gov |
| Solid Alanine | Crystalline Solid | Dynamics of proton groups. aip.org | Identified three distinct motional processes on different timescales, including dynamics of the hydrogen bond network and methyl group rotation. aip.org |
Quantum Chemical Calculations of Isotope Effects and Reaction Energetics
Quantum chemical calculations are essential for accurately predicting the energetic and kinetic consequences of isotopic substitution. Replacing hydrogen with deuterium (B1214612) in the methyl group of alanine introduces changes in vibrational frequencies, particularly the C-D stretching and bending modes, which in turn affect the molecule's zero-point energy (ZPE). These subtle ZPE changes can lead to measurable kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs).
A primary area of investigation is the racemization of alanine, a reaction catalyzed by the enzyme alanine racemase. Quantum mechanical (QM) and combined quantum mechanical/molecular mechanical (QM/MM) studies have been used to dissect the reaction mechanism. acs.org These calculations have determined that the rate-limiting step is the abstraction of the α-proton and have computed the associated free energy barriers. acs.org By comparing the reaction with protiated and deuterated alanine, primary KIEs have been calculated, providing insight into the transition state structure. acs.org For example, KIEs (kH/kD) of 1.9 for the L- to D-alanine (B559566) conversion and 1.3 for the reverse reaction have been determined through these methods. acs.org
Furthermore, path integral molecular dynamics (PIMD) simulations, which incorporate nuclear quantum effects, are used to refine these calculations. scispace.comnih.gov PIMD can predict changes in molecular geometry, such as bond distances and angles, upon isotopic substitution, which are then used to calculate more accurate NMR chemical shifts and isotope effects. scispace.com Studies on the enantioselective α-deuteration of alanine derivatives have also utilized quantum chemical calculations to map out plausible reaction pathways and determine the free energy barriers for different stereochemical outcomes, explaining the observed high enantioretentivity. acs.orgnih.gov
The following table presents data from computational studies on isotope effects in alanine.
| Computational Method | System/Reaction | Calculated Parameter | Value |
| QM/MM | Alanine Racemase Reaction (L- to D-alanine) | Primary Kinetic Isotope Effect (kH/kD) | 1.9 acs.org |
| QM/MM | Alanine Racemase Reaction (D- to L-alanine) | Primary Kinetic Isotope Effect (kH/kD) | 1.3 acs.org |
| QM/MM | Alanine Racemase Reaction | Free Energy Barrier (Proton Transfer) | 12.1 - 12.8 kcal/mol acs.org |
| DFT | Enantioretentive α-deuteration of Proline derivative | Free Energy Barrier (ΔG‡) | 11.2 kcal/mol acs.orgnih.gov |
| Heavy Enzyme KIE Study | Alanine Racemase with deuterated alanine | Heavy Enzyme KIE on kcat/KM | ~3 nih.gov |
Computational Modeling of Metabolic Flux Distributions and Network Analysis
Stable isotope tracers like DL-Alanine (3,3,3-D3) are powerful tools for metabolic flux analysis (MFA), which aims to quantify the rates of reactions within a metabolic network. nih.gov When cells are supplied with a labeled substrate, the isotope label is incorporated into downstream metabolites. By measuring the isotopic distribution (isotopomers) in key metabolites like alanine, researchers can deduce the relative contributions of different metabolic pathways. embopress.orgnih.gov
Computational modeling is central to this process. d-nb.info Software platforms like INCA (Isotopomer Network Compartmental Analysis) use the experimental isotopomer data, along with a defined model of the biochemical reaction network, to estimate the intracellular fluxes. nih.govresearchgate.net The model consists of all relevant biochemical reactions and their corresponding atom transitions. The software then computationally simulates the distribution of isotopes throughout the network for a given set of fluxes and compares this to the experimental data, iteratively adjusting the fluxes to minimize the difference. d-nb.infonih.gov
For example, studies using 13C-labeled glucose can track the label's incorporation into pyruvate (B1213749) and subsequently into alanine via transamination. plos.org The specific mass isotopomer distribution in alanine provides direct information on the activity of pathways leading to pyruvate formation, such as glycolysis. embopress.org This approach allows for a quantitative understanding of central carbon metabolism and how it is altered by genetic or environmental perturbations. plos.orgnih.gov Using deuterated alanine like DL-Alanine (3,3,3-D3) can provide complementary information, particularly regarding pathways of amino acid metabolism and the glucose-alanine cycle. medchemexpress.com
| Software/Approach | Input Data | Output | Application Example |
| 13C-Metabolic Flux Analysis (MFA) | Isotopic labeling patterns of metabolites (e.g., alanine), extracellular uptake/secretion rates. d-nb.info | A best-fit solution for all intracellular fluxes in the defined network. embopress.orgd-nb.info | Quantifying fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway by analyzing the 13C pattern in alanine derived from [1-13C]glucose. embopress.org |
| INCA 2.0 | MS and/or NMR isotopomer data (steady-state or dynamic), metabolic network model. nih.gov | Estimated metabolic fluxes and confidence intervals. nih.gov | Simulating steady-state and dynamic isotopomers of glutamate (B1630785), aspartate, and alanine to determine cardiac metabolic fluxes. nih.gov |
| Untargeted Metabolomics with Isotope Labeling | Mass spectrometry data of metabolites from cells grown with labeled substrates (e.g., U-13C-glucose). plos.org | Identification of active metabolic pathways and relative metabolite production. | Demonstrating that in Trypanosoma brucei, alanine is a significant end-product of glucose catabolism, revealing the importance of transamination pathways. plos.org |
Spectroscopic Simulations to Interpret Experimental Data from Deuterated Analogs
Computational simulations of spectra are vital for interpreting complex experimental data obtained from isotopically labeled molecules like DL-Alanine (3,3,3-D3). These simulations provide a direct link between molecular structure, dynamics, and the resulting spectroscopic signals.
For vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, Density Functional Theory (DFT) calculations are widely used to predict the vibrational spectra of different alanine isotopomers. researchgate.netresearchgate.net By calculating the vibrational frequencies and intensities, researchers can assign specific peaks in the experimental spectrum to particular molecular motions. For DL-Alanine (3,3,3-D3), these calculations clearly show the shift of vibrational modes involving the methyl group to lower frequencies due to the heavier mass of deuterium. researchgate.netacs.org This allows for the unambiguous identification of these modes and can be used to study effects like anharmonicity. researchgate.net
In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, simulations are crucial for understanding the dynamics of deuterated molecules. For solid-state deuterium NMR (2H NMR) of L-alanine-d3, spectral lineshapes are simulated based on models of molecular motion, such as threefold jumps of the –CD3 group. aip.org Comparing the simulated spectra at different temperatures to the experimental data allows for the determination of the rate and activation energy of this motion. aip.org
Combined QM/MM MD simulations can directly simulate vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra of peptides in solution. aip.org These advanced methods account for the dynamic interactions between the solute and solvent molecules, providing a more realistic prediction of the spectral lineshapes observed experimentally. aip.orgnih.gov This approach is powerful for determining the solution-state structures of peptides, as the VCD spectra are highly sensitive to conformation. aip.org
| Spectroscopic Technique | Simulation Method | Information Obtained | Relevance to Deuterated Alanine |
| Vibrational Absorption (VA) & Vibrational Circular Dichroism (VCD) | Density Functional Theory (DFT) | Calculated vibrational frequencies and intensities for different isotopomers. researchgate.netresearchgate.net | Predicts frequency shifts upon deuteration, aiding in the assignment of experimental peaks and understanding isotope effects on spectra. researchgate.netresearchgate.net |
| Deuterium NMR (2H NMR) | Lineshape simulation based on motional models. aip.orgresearchgate.net | Rate and mechanism of molecular motion (e.g., methyl group rotation). aip.org | Quantifies the dynamics of the deuterated methyl group in solid-state alanine. aip.org |
| 2D IR Spectroscopy | MD simulation with DFT-calculated maps. nih.gov | Connection between spectral parameters (coupling, angles) and structural parameters. | Helps validate force fields used in MD simulations by comparing simulated 2D IR spectra with experimental results for labeled peptides. nih.gov |
| Infrared (IR) Spectroscopy | QM/MM MD simulations | Time-dependent fluctuations of vibrational frequencies in solution. aip.orgfu-berlin.de | Provides direct simulation of IR spectra in aqueous environments, allowing for detailed interpretation of bands related to deuterated groups. aip.orgfu-berlin.de |
Future Directions and Emerging Research Avenues for Dl Alanine 3,3,3 D3
Development of Advanced Deuterated Tracers for Targeted Biological Questions
The use of stable isotope-labeled compounds, such as DL-ALANINE (3,3,3-D3), is a cornerstone of modern metabolic research. ckisotopes.comtechnologynetworks.com These tracers allow scientists to follow the fate of molecules in complex biological systems without the need for radioactive materials. ckisotopes.com The development of advanced deuterated tracers is driven by the need to answer increasingly specific biological questions, moving beyond general metabolic flux to understanding the intricacies of cellular pathways.
Researchers are continuously refining methods to synthesize selectively deuterated molecules. nih.govchemrxiv.org For instance, enzymatic methods are being developed to achieve site-selective hydrogen-deuterium exchange on free amino acids, offering a more efficient route compared to traditional multi-step chemical syntheses. nih.gov This allows for the creation of a diverse library of deuterated amino acids, each designed to probe a specific metabolic reaction or pathway. nih.gov For example, deuterated amino acids are crucial for studying protein turnover, elucidating enzyme mechanisms, and tracking metabolite flow through biosynthetic pathways. ckisotopes.comnih.gov
Future advancements will likely focus on creating tracers that can be used to investigate the metabolic interplay between different cell types or tissues. The ability to introduce deuterated compounds like DL-ALANINE (3,3,3-D3) and track their conversion into other molecules provides a dynamic view of metabolic processes that is not achievable with other methods. ckisotopes.comtechnologynetworks.com
Integration with Advanced Imaging Techniques for Spatiotemporal Resolution of Metabolic Processes
The combination of deuterated tracers with advanced imaging techniques is revolutionizing our ability to visualize metabolic processes in real-time and with high spatial resolution. Techniques like deuterium (B1214612) metabolic imaging (DMI), a magnetic resonance (MR)-based method, allow for the mapping of metabolism in vivo. researchgate.net DMI takes advantage of the low natural abundance of deuterium, which provides a "clean" spectral background, and the favorable magnetic resonance characteristics of deuterium to monitor the metabolic fate of deuterated substrates like glucose and acetate. researchgate.net
Similarly, mass spectrometry imaging (MSI) can be used to visualize the distribution of deuterated compounds and their metabolites within tissue sections. This provides a detailed spatial map of metabolic activity. For instance, researchers have used MSI to visualize the distribution of free amino acids, including deuterated alanine (B10760859), in maize roots. frontiersin.org
Another powerful technique is stimulated Raman scattering (SRS) microscopy, which can be used for bioorthogonal imaging. By incorporating deuterium into molecules, their vibrational signatures are shifted to a "silent" region of the cell's Raman spectrum, allowing for highly specific imaging without interference from endogenous molecules. researchgate.net
The integration of DL-ALANINE (3,3,3-D3) and other deuterated tracers with these advanced imaging modalities will provide unprecedented insights into the spatiotemporal dynamics of metabolism in both health and disease.
Exploration in Environmental Tracing and Nutrient Cycling Studies (General stable isotope principle applies)
The principles of stable isotope analysis are widely applied in environmental science to trace the movement of elements through ecosystems. it2isotopes.comnih.gov Stable isotopes of carbon, nitrogen, and hydrogen are used to study nutrient cycling, food webs, and the fate of contaminants. it2isotopes.comcdnsciencepub.comgeoscienceworld.org Deuterium, in the form of deuterium oxide (heavy water), is a common tracer in hydrological studies to map groundwater movement and in environmental studies to track water and waste-water pathways. isowater.comzeochem.com
While the direct application of DL-ALANINE (3,3,3-D3) in large-scale environmental tracing may be limited by cost, the underlying principles are highly relevant. cdnsciencepub.com The use of deuterated compounds allows scientists to follow the uptake and transformation of specific nutrients or pollutants within microbial communities or plants. nih.govnih.gov This approach, known as stable isotope probing (SIP), links the metabolic function of microorganisms to their identity. nih.govnih.govresearchgate.net By introducing a deuterated substrate into an environmental sample, researchers can identify which organisms are actively consuming that substrate by analyzing for the incorporation of deuterium into their biomass. nih.govresearchgate.net
Future research could explore the use of specifically deuterated amino acids like DL-ALANINE (3,3,3-D3) in controlled microcosm experiments to unravel complex microbial interactions and their role in nutrient cycling.
Novel Applications in Materials Science (e.g., Nanoparticle Synthesis) Where Deuteration Confers Specific Research Advantages
The substitution of hydrogen with deuterium can significantly alter the physical properties of materials, a phenomenon known as the isotope effect. rsc.org This has led to the exploration of deuterated compounds in various materials science applications. Deuteration can enhance the thermal and oxidative stability of polymers and influence the electrical, magnetic, and optical properties of materials. rsc.orgresolvemass.ca
One emerging application is in the synthesis of nanoparticles. For example, DL-alanine has been used as a reducing and capping agent in the production of silver nanoparticles. medchemexpress.com The use of deuterated alanine, such as DL-ALANINE (3,3,3-D3), in this process could offer advantages for characterizing the nanoparticle structure and surface chemistry using techniques like neutron scattering. mdpi.com
Furthermore, deuterated molecules are being incorporated into organic light-emitting diodes (OLEDs) to improve their stability and efficiency. mdpi.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a longer device lifetime. mdpi.com
Research is also being conducted on the synthesis of deuterated solid lipid nanoparticles (SLNs) for drug delivery. researchgate.net The deuterium labeling allows for bioorthogonal imaging of the nanoparticles in vivo using stimulated Raman scattering (SRS) microscopy, providing a way to track their distribution and delivery of therapeutic agents. researchgate.net The development of novel deuterated building blocks, including amino acids, will be crucial for advancing these applications. chemrxiv.org
Research Findings on Deuterated Compounds in Materials Science
| Application Area | Deuteration Advantage | Relevant Techniques | Key Findings | Citation |
|---|---|---|---|---|
| Polymers | Enhanced thermal and oxidative stability | Spectroscopic and chromatographic techniques | Deuterium substitution increases resistance to degradation, extending the functional lifespan of the polymer. | resolvemass.ca |
| Ferroelectric Materials | Increased phase transition temperature (Curie temperature) | N/A | Deuteration can stabilize the ferroelectric phase. | rsc.org |
| Luminescent Materials | Reduced non-radiative decay processes | N/A | Leads to enhanced optical performance. | rsc.org |
| Nanoparticle Synthesis | Improved characterization | Neutron scattering, Stimulated Raman Scattering (SRS) microscopy | Deuteration provides contrast for neutron scattering and allows for bioorthogonal imaging with SRS. | researchgate.netmdpi.com |
| Optoelectronic Devices (OLEDs) | Increased morphological stability and device lifetime | Neutron reflectometry | The stronger C-D bond enhances stability at interfaces within the device. | mdpi.com |
Broader Impact of Stable Isotope Probe Development on Systems Biology and Quantitative Biochemistry
The development and application of stable isotope probes, including deuterated compounds like DL-ALANINE (3,3,3-D3), have had a profound impact on systems biology and quantitative biochemistry. ckisotopes.comnih.gov These tracers provide a means to quantify the dynamic processes of life, moving beyond static measurements of metabolite concentrations to understanding the rates of metabolic fluxes. ckisotopes.comworktribe.com
Stable isotope probing (SIP) has become an indispensable tool in microbial ecology, enabling researchers to link metabolic function directly to phylogenetic identity within complex communities. nih.govdoe.govasm.org This has provided critical insights into the roles of microorganisms in various environments, from the human gut to the soil. nih.gov
In quantitative biochemistry, deuterated amino acids are used as internal standards in mass spectrometry for the precise quantification of their non-deuterated counterparts in biological samples. medchemexpress.com This is essential for metabolomics studies that aim to identify metabolic biomarkers for diseases. ckisotopes.com
The continued development of more sophisticated stable isotope probes and analytical techniques will further enhance our ability to model complex biological systems. This will ultimately lead to a deeper understanding of health and disease and pave the way for new diagnostic and therapeutic strategies. The ability to track the metabolic fate of molecules with high precision is fundamental to the advancement of personalized medicine. worktribe.com
Q & A
Q. How is DL-Alanine (3,3,3-D3) synthesized, and what are the critical isotopic labeling considerations?
DL-Alanine (3,3,3-D3) is synthesized via catalytic deuteration or chemical substitution at the β-carbon methyl group. Key considerations include achieving high isotopic purity (>98% deuterium) to minimize interference in metabolic studies. Validation techniques like high-resolution mass spectrometry (HRMS) and ²H-NMR are essential to confirm deuteration sites and isotopic distribution .
Q. What role does DL-Alanine (3,3,3-D3) serve in metabolic pathway studies?
As an isotopically labeled internal standard, DL-Alanine (3,3,3-D3) enhances the accuracy of LC-MS-based metabolomics by distinguishing endogenous alanine from exogenous sources. Its distinct mass shift allows precise tracking of glucose-alanine cycle dynamics and nitrogen metabolism in tissues .
Q. What analytical techniques are essential for characterizing DL-Alanine (3,3,3-D3) purity and isotopic enrichment?
HRMS quantifies isotopic distribution, while ²H-NMR confirms site-specific deuteration. Combustion analysis verifies elemental composition, and HPLC paired with refractive index detection assesses chemical purity (>99%) .
Advanced Research Questions
Q. How can DL-Alanine (3,3,3-D3) be utilized in studying transition metal chelation mechanisms?
Isotopic labeling enables precise monitoring of chelation kinetics with transition metals (e.g., Cu²⁺, Zn²⁺) using isothermal titration calorimetry (ITC) or UV-Vis spectroscopy. Deuterium substitution reduces hydrogen bonding interference, allowing isolation of metal-ligand binding constants .
Q. What methodologies are recommended for investigating the piezoelectric properties of DL-Alanine (3,3,3-D3) crystals?
Density functional theory (DFT) predicts piezoelectric coefficients (e.g., longitudinal ), validated experimentally via piezoresponse force microscopy (PFM) on single crystals. Manual compression tests on polycrystalline films measure voltage outputs up to 0.8 V, relevant for bioelectronics and energy harvesting .
Q. How should researchers address discrepancies in metabolic flux data when using differently deuterated alanine isotopologues?
Cross-validation with ¹³C-labeled tracers and statistical tools (e.g., ANOVA) identifies artifacts caused by positional deuterium effects. Control experiments using uniformly labeled standards isolate isotopic dilution impacts .
Q. In nanoparticle synthesis, how does deuterium substitution in DL-Alanine (3,3,3-D3) influence reduction kinetics and nanoparticle stability?
Deuteration alters hydrogen-bonding networks, slowing silver ion reduction rates. Stopped-flow spectroscopy monitors real-time kinetics, while TEM reveals morphological changes (e.g., smaller, monodisperse nanoparticles) due to enhanced steric stabilization .
Q. What experimental design considerations are critical when using DL-Alanine (3,3,3-D3) as a biological tracer in in vivo models?
Optimize dosing to prevent isotopic dilution and ensure tracer incorporation. Triple-quadrupole MS/MS enhances sensitivity in complex matrices. Ethical protocols must address deuterium’s potential metabolic impacts in animal studies .
Methodological Notes
- NMR Applications : Use ²H-decoupled ¹³C-NMR to resolve structural dynamics in deuterated alanine, critical for studying enzyme-substrate interactions .
- Data Contradictions : Address conflicting chelation constants by normalizing data to isotopic purity and validating with X-ray absorption spectroscopy (XAS) .
- Piezoelectric Validation : Combine PFM with XRD crystallography to correlate crystal orientation (orthorhombic symmetry) with piezoelectric response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
